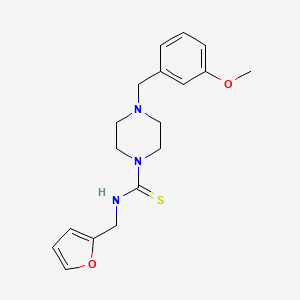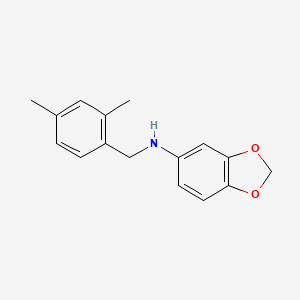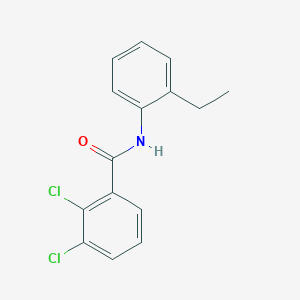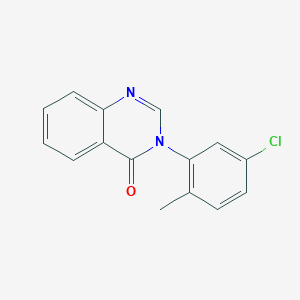
3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone, also known as CMQ, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. In
Mécanisme D'action
The mechanism of action of 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone involves the inhibition of various signaling pathways involved in inflammation, cell proliferation, and apoptosis. 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and proliferation. This leads to cell cycle arrest and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-tumor effects, 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone in lab experiments is its wide range of biological activities, which makes it suitable for studying various disease states and pathways. Additionally, 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone. One area of interest is the development of 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanisms of action of 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone and its derivatives in various disease states. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone as a therapeutic agent in humans.
Conclusion:
In conclusion, 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone, or 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone, is a heterocyclic compound with potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-tumor effects, as well as its antioxidant and neuroprotective properties, make it a promising candidate for further research and development. While there are some limitations to using 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone in lab experiments, its wide range of biological activities and low toxicity make it a valuable tool for studying various disease states and pathways. Future research on 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone and its derivatives will likely lead to the development of novel therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone involves the reaction of 5-chloro-2-methylaniline with anthranilic acid in the presence of a catalyst. The resulting product is then treated with phosphorus oxychloride to yield 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone. This method has been optimized to improve the yield and purity of the compound, making it suitable for further research and development.
Applications De Recherche Scientifique
3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone has been shown to have anti-cancer and anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
3-(5-chloro-2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-6-7-11(16)8-14(10)18-9-17-13-5-3-2-4-12(13)15(18)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNYIINAEVHHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-methylphenyl)quinazolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

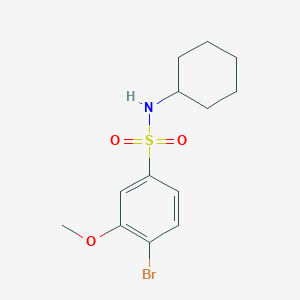
![2-[(3-pyridinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B5770237.png)
![N-(2-methylphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5770244.png)
![1-[(4'-methoxy-4-biphenylyl)sulfonyl]pyrrolidine](/img/structure/B5770247.png)
![3-[(3-chloro-4-fluorophenyl)amino]-4,4-dimethyl-2-cyclohexen-1-one](/img/structure/B5770254.png)
![8-ethoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5770259.png)

![5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5770275.png)
![2-methyl-3-({[(phenylacetyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5770278.png)

![7-nitro-2-(2-thienyl)-3-[(2-thienylmethylene)amino]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5770289.png)
